1-Phenyl-1H-indazole
Overview
Description
1-Phenyl-1H-indazole is a useful research compound. Its molecular formula is C13H10N2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 195336. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antiproliferative Activity
1-Phenyl-1H-indazole derivatives have shown significant potential in cancer research, particularly due to their antiproliferative properties. For example, substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides exhibited notable antiproliferative activity against various cancer cell lines, including leukemia, lung, colon, and melanoma. These compounds, such as compound 1c, were effective in inhibiting cell growth and caused a significant increase in cells in the G0-G1 phase, indicating their potential as anticancer agents (Maggio et al., 2011). A related study also highlighted the antineoplastic activity of similar compounds against a range of human cancer cell lines (Raffa et al., 2009).
Plant Growth Regulation
The effects of this compound on plant growth have been explored, with certain derivatives exhibiting growth-inhibitory properties. A study on 3-aryl-1H-indazoles showed that these compounds, at higher concentrations, inhibited the root and shoot lengths of wheat and sorghum, suggesting their potential use in agricultural research (Chattha et al., 2012).
Antiprotozoal Activity
Recent studies have also identified the antiprotozoal properties of this compound derivatives. For instance, 2-phenyl-2H-indazole derivatives showed strong antiprotozoal activity against E. histolytica, G. intestinalis, and T. vaginalis, indicating their potential in developing treatments against protozoan infections (Rodríguez-Villar et al., 2021).
Chemical Synthesis and Structural Studies
This compound derivatives have been utilized in chemical synthesis, leading to the development of various compounds with potential medicinal applications. The synthesis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-phenylcyclopropane-1-carboxamide and its structural analysis via X-ray diffraction and DFT calculations illustrate the compound's potential in cancer treatment (Lu et al., 2020).
Mechanism of Action
Target of Action
1-Phenyl-1H-indazole is a derivative of the indazole class of compounds, which have been found to interact with a variety of targets. Indazole derivatives have been employed as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ) for the treatment of respiratory diseases . They have also been tested as inhibitors of tyrosine threonine kinase (TTK) . These kinases play crucial roles in cellular signaling pathways, influencing cell growth, proliferation, and survival.
Mode of Action
Indazole derivatives have been shown to inhibit the activity of their target kinases, thereby disrupting the associated signaling pathways . This can lead to changes in cellular processes such as cell growth and proliferation.
Biochemical Pathways
The inhibition of PI3Kδ and TTK by indazole derivatives affects multiple biochemical pathways. PI3Kδ is involved in the PI3K/AKT/mTOR pathway, which regulates cell growth, proliferation, and survival . TTK is involved in the spindle assembly checkpoint, which ensures proper chromosome segregation during cell division . Disruption of these pathways can lead to cell cycle arrest and apoptosis.
Result of Action
Indazole derivatives have been found to exhibit antiproliferative activity against various cancer cell lines . For example, certain 3-amino-1H-indazole-1-carboxamides were found to inhibit cell growth at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle . This suggests that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-Phenyl-1H-indazole are largely determined by its interactions with various biomolecules. While specific enzymes, proteins, and other biomolecules that interact with this compound are not yet fully identified, indazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . These activities suggest that this compound may interact with a variety of biomolecules, influencing their function and the biochemical reactions they participate in.
Cellular Effects
The cellular effects of this compound are likely to be diverse, given the range of biological activities associated with indazole derivatives It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely to involve binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
1-phenylindazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-7-12(8-3-1)15-13-9-5-4-6-11(13)10-14-15/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQJQRTZFPAGNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50307854 | |
Record name | 1-Phenyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50307854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7788-69-4 | |
Record name | 7788-69-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195336 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Phenyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50307854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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